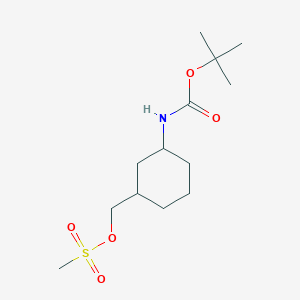
(3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring, which is further linked to a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate typically involves the protection of an amino group with a tert-butoxycarbonyl group, followed by the introduction of a methanesulfonate group. One common method involves the reaction of cyclohexylamine with di-tert-butyl dicarbonate to form the Boc-protected amine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or sodium hydride.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid or hydrochloric acid are commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexyl derivatives depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine, which can be further utilized in subsequent synthetic steps.
Aplicaciones Científicas De Investigación
(3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate involves its ability to undergo substitution and deprotection reactions. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The Boc group provides protection for the amino group, which can be selectively removed under acidic conditions to yield the free amine. This allows for the controlled introduction of functional groups and the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
(3-(Tert-butoxycarbonylamino)cyclohexyl)propionic acid: Similar in structure but with a propionic acid group instead of a methanesulfonate group.
(3-(Tert-butoxycarbonylamino)cyclohexyl)ethyl methanesulfonate: Similar but with an ethyl linker instead of a methyl linker.
Uniqueness
(3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate is unique due to its specific combination of functional groups, which allows for versatile chemical transformations. The presence of both a Boc-protected amino group and a methanesulfonate group provides opportunities for selective reactions and the synthesis of a wide range of derivatives .
Propiedades
Fórmula molecular |
C13H25NO5S |
|---|---|
Peso molecular |
307.41 g/mol |
Nombre IUPAC |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-11-7-5-6-10(8-11)9-18-20(4,16)17/h10-11H,5-9H2,1-4H3,(H,14,15) |
Clave InChI |
IMITXFKSBZSULB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC(C1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)


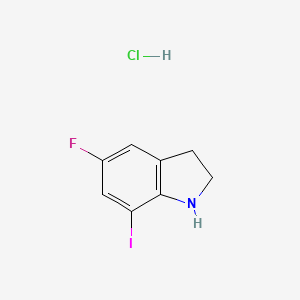
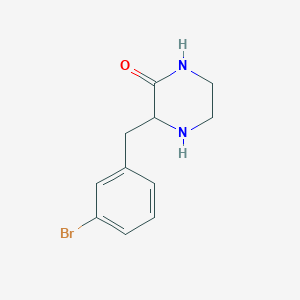
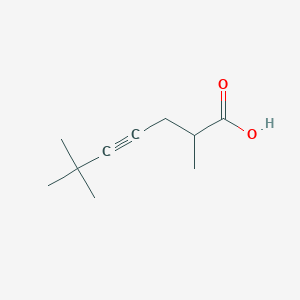
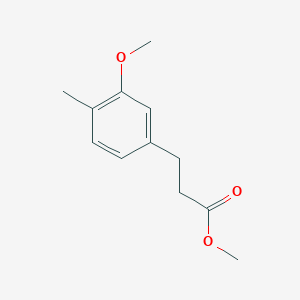

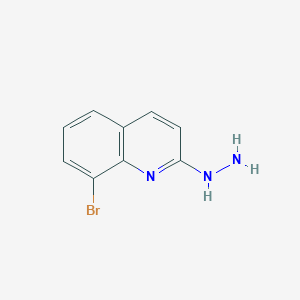
![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
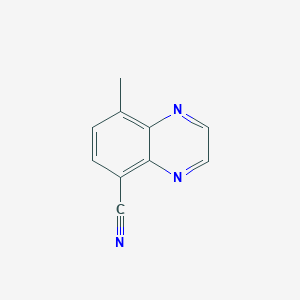
![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)
